2-Pentene, 1-bromo-, (Z)-
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Overview
Description
2-Pentene, 1-bromo-, (Z)-: is an organic compound with the molecular formula C5H9Br. It is an alkene with a bromine atom attached to the first carbon of the pentene chain. The (Z) configuration indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric isomerism.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrobromination of 1-Pentyne: One common method to prepare 2-Pentene, 1-bromo-, (Z)- involves the hydrobromination of 1-pentyne. This reaction typically uses hydrogen bromide (HBr) in the presence of a radical initiator like peroxides to ensure anti-Markovnikov addition, leading to the formation of the (Z) isomer.
Bromination of 2-Pentene: Another method involves the bromination of 2-pentene followed by dehydrohalogenation. This process uses bromine (Br2) to add across the double bond, forming 2,3-dibromopentane, which is then treated with a strong base like potassium tert-butoxide to eliminate hydrogen bromide and form 2-Pentene, 1-bromo-, (Z)-.
Industrial Production Methods: Industrial production of 2-Pentene, 1-bromo-, (Z)- often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Pentene, 1-bromo-, (Z)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) for hydroxylation or sodium cyanide (NaCN) for cyanation.
Addition Reactions: The compound can participate in addition reactions across the double bond. For example, hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) converts it to 1-bromo-pentane.
Elimination Reactions: Under strong basic conditions, 2-Pentene, 1-bromo-, (Z)- can undergo elimination reactions to form 1,3-pentadiene.
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, NaCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrogenation: H2, Pd/C catalyst.
Elimination: Potassium tert-butoxide in tert-butanol.
Major Products:
Hydroxylation: 2-penten-1-ol.
Cyanation: 2-pentenenitrile.
Hydrogenation: 1-bromo-pentane.
Elimination: 1,3-pentadiene.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-Pentene, 1-bromo-, (Z)- is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to synthetic polymers or surfaces.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
Industry:
Polymer Chemistry: 2-Pentene, 1-bromo-, (Z)- is used in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism by which 2-Pentene, 1-bromo-, (Z)- exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of a saturated product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
(E)-1-Bromo-2-pentene: The (E) isomer has the higher priority substituents on opposite sides of the double bond, leading to different reactivity and physical properties.
1-Bromo-1-pentene: The bromine atom is attached to the first carbon of the double bond, resulting in different chemical behavior.
2-Bromo-2-pentene: The bromine atom is attached to the second carbon of the double bond, leading to distinct reactivity.
Uniqueness:
Geometric Isomerism: The (Z) configuration of 2-Pentene, 1-bromo-, (Z)- gives it unique reactivity compared to its (E) isomer and other bromoalkenes.
Reactivity: The position of the bromine atom and the double bond in 2-Pentene, 1-bromo-, (Z)- makes it a versatile intermediate in organic synthesis, with specific reactivity patterns that are valuable in various chemical transformations.
Properties
IUPAC Name |
(Z)-1-bromopent-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBPZRNURKMEFD-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7348-78-9 |
Source
|
Record name | (2Z)-1-bromopent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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